molecular formula C11H17N3 B1522568 [4-(piperazin-1-yl)phenyl]methanamine CAS No. 771581-48-7

[4-(piperazin-1-yl)phenyl]methanamine

Cat. No.: B1522568
CAS No.: 771581-48-7
M. Wt: 191.27 g/mol
InChI Key: AMMWIBNKEHSGDR-UHFFFAOYSA-N
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Description

[4-(Piperazin-1-yl)phenyl]methanamine is a bicyclic aromatic compound featuring a benzene ring substituted with a piperazine moiety at the para position and a methanamine (–CH2NH2) group. This structure combines the hydrogen-bonding capability of the primary amine with the conformational flexibility and basicity of the piperazine ring, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

(4-piperazin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMWIBNKEHSGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295364
Record name 4-(1-Piperazinyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-48-7
Record name 4-(1-Piperazinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Piperazinyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(piperazin-1-yl)phenyl]methanamine typically involves the reaction of piperazine with a suitable phenylmethanamine derivative. One common method is the reductive amination of 4-(piperazin-1-yl)benzaldehyde using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(piperazin-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent, particularly in the context of cannabinoid receptor modulation. Research indicates that derivatives of piperazine, including [4-(piperazin-1-yl)phenyl]methanamine, can act as antagonists at peripheral type 1 cannabinoid receptors (CB1). This modulation is relevant for treating conditions such as obesity and metabolic syndrome due to the role of CB1 in appetite regulation and energy metabolism. Studies have shown that modifications to the piperazine structure can enhance selectivity and potency against these receptors, leading to compounds with promising therapeutic profiles .

Anticancer Research

Another significant application lies in cancer treatment. Compounds related to this compound have been explored for their efficacy against various cancer types. For instance, formulations incorporating piperazine derivatives have shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Patents have been filed for compositions containing this compound aimed at treating melanoma and other malignancies, highlighting its therapeutic potential .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Research into its effects on neurotransmitter systems suggests potential uses in treating neurological disorders. Modifications to enhance its brain penetration while maintaining selectivity for peripheral targets are ongoing areas of study, aiming to reduce side effects associated with central nervous system activity while maximizing therapeutic benefits .

Data Tables

Application Area Description Key Findings
PharmacologyModulation of CB1 receptorsPotent antagonists with high selectivity reported (Ki = 4 nM)
Anticancer ResearchInhibition of tumor growthEffective against melanoma; patents filed for formulations
NeuropharmacologyPotential treatment for neurological disordersOngoing studies on blood-brain barrier penetration

Case Study 1: Cannabinoid Receptor Antagonism

A study published in PMC characterized several piperazine derivatives, including those based on this compound, assessing their binding affinity and selectivity for CB1 over CB2 receptors. The results indicated that certain modifications led to compounds with significantly improved pharmacokinetic profiles suitable for oral administration .

Case Study 2: Cancer Treatment

Research highlighted in patents demonstrates the efficacy of piperazine-containing compounds in preclinical models of melanoma. These studies focused on the mechanism of action involving apoptosis induction in cancer cells, showcasing the compound's potential as part of combination therapies .

Mechanism of Action

The mechanism of action of [4-(piperazin-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Modifications to the piperazine ring significantly influence physicochemical properties and receptor interactions:

Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Biological Data References
[4-(Piperazin-1-yl)phenyl]methanamine None (parent compound) 217.29
4-(4-Methylpiperazin-1-yl)benzylamine 4-Methyl 231.33
[4-(4-Propinylpiperazin-1-yl)phenyl]amine 4-Propinyl 242.33 95% purity (synthetic yield)
  • Propinyl Substitution : The propinyl group in [4-(4-Propinylpiperazin-1-yl)phenyl]amine introduces steric bulk and may serve as a synthetic handle for further derivatization.

Heterocyclic Core Modifications

Replacing the benzene ring with other aromatic systems alters receptor selectivity and potency:

Compound Name Core Structure Target Receptor (Ki, nM) Selectivity vs. D2/D3 Receptors References
S 18126 Indan + piperazine hD4: 2.4 >100-fold selective over D2/D3
L 745,870 Pyrrolopyridine + piperazine hD4: 2.5 >3000-fold selective over D3
This compound Benzene + piperazine
  • S 18126 : Incorporates an indan core linked to piperazine, achieving high D4 receptor affinity (Ki = 2.4 nM) and selectivity over D2/D3.
  • L 745,870 : A pyrrolopyridine-piperazine hybrid shows similar D4 potency (Ki = 2.5 nM) but lacks activity at D3 receptors.

Functional Group Variations on the Methanamine Moiety

The methanamine group’s position and substituents impact hydrogen-bonding interactions:

Compound Name Methanamine Modification Molecular Weight (g/mol) Notes References
[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Piperidine instead of piperazine 230.35 Reduced basicity due to single N atom
{4-[4-(4-Methylphenyl)-thiazol-2-yl]phenyl}methanamine Thiazole-linked phenyl 295.42 Enhanced π-π stacking potential
  • Piperidine vs.
  • Thiazole Integration : The thiazole ring in {4-[4-(4-Methylphenyl)-thiazol-2-yl]phenyl}methanamine introduces a planar heterocycle, favoring interactions with hydrophobic receptor pockets.

Biological Activity

[4-(piperazin-1-yl)phenyl]methanamine, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound is characterized by the presence of a piperazine ring linked to a phenyl group. This structural framework is crucial for its interaction with various biological targets.

Antidiabetic Potential

Research has indicated that derivatives of this compound exhibit significant insulin-sensitizing properties. For instance, compounds synthesized from this scaffold demonstrated enhanced adipogenesis in 3T3-L1 adipocytes, suggesting activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and adipocyte differentiation .

Table 1: Adipogenic Activity in 3T3-L1 Cells

CompoundConcentration (μg/mL)Adipogenesis Enhancement
6–3220Significant
Control-None

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. A study highlighted that certain piperazine-based compounds can induce mitotic arrest in colon cancer cells, enhancing sensitivity to apoptotic signals . The structure-activity relationship analysis revealed that specific substitutions on the phenyl and benzoyl rings significantly influence their anticancer efficacy.

Table 2: Anticancer Efficacy of Piperazine Derivatives

CompoundCell LineED50 (μM)Mechanism of Action
AK301HT295.0Mitotic arrest
Other DerivativesVariousVariesApoptosis sensitization

Antimicrobial Activity

Another significant aspect of this compound is its antimicrobial activity. Studies have shown that certain derivatives exhibit potent inhibitory effects against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 3.80 μM . The presence of bulky lipophilic groups has been correlated with enhanced activity against various mycobacterial strains.

Table 3: Antimycobacterial Activity

CompoundMIC (μM)Activity Against
6e<3.80Mtb H37Rv
6g<11.53Mtb H37Rv

The biological activities of this compound derivatives are primarily attributed to their ability to interact with specific receptors and enzymes:

  • PPARγ Activation : Enhances adipocyte differentiation and insulin sensitivity.
  • Microtubule Dynamics : Induces mitotic arrest in cancer cells by affecting microtubule stability.
  • Inhibition of Pathogen Growth : Disrupts bacterial cell wall synthesis or function.

Case Studies

  • Insulin Sensitization : A study involving the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives showed promising results in enhancing glycemic control in diabetic models, indicating potential for therapeutic use in diabetes management .
  • Cancer Treatment : The compound AK301 was identified as a potent inducer of mitotic arrest in colon cancer cells, showcasing its potential as an anticancer agent .
  • Antimicrobial Development : Research on piperazine derivatives demonstrated significant activity against various strains of tuberculosis, highlighting the importance of structural modifications for enhancing efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(piperazin-1-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(piperazin-1-yl)phenyl]methanamine

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